molecular formula C11H13N3O2 B7886639 3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine

3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine

Cat. No.: B7886639
M. Wt: 219.24 g/mol
InChI Key: XJHNKTFBHRTLJC-UHFFFAOYSA-N
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Description

3-Nitro-1-azatricyclo[6220~2,7~]dodeca-2,4,6-trien-4-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-azatricyclo[6220~2,7~]dodeca-2,4,6-trien-4-amine typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the desired configuration and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitro-derivatives .

Scientific Research Applications

3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-10-one: Shares a similar tricyclic structure but differs in functional groups.

    9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one: Another related compound with variations in the tricyclic core and functional groups.

Uniqueness

3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine is unique due to its specific combination of nitro and amine groups on the tricyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-nitro-1-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-2-1-8-7-3-5-13(6-4-7)10(8)11(9)14(15)16/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHNKTFBHRTLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C(=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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